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An in-depth technical guide to the molecular imaging of uPAR expression with radiolabeled
peptides for researchers, scientists, and drug development professionals.

Introduction: uPAR as a Target for Molecular
Imaging

The urokinase-type plasminogen activator receptor (UPAR) is a glycosylphosphatidylinositol
(GPI)-anchored protein that plays a critical role in the regulation of extracellular proteolysis by
binding its ligand, the urokinase-type plasminogen activator (uPA).[1] This interaction initiates a
proteolytic cascade that is central to tissue remodeling processes. Beyond its enzymatic
function, uPAR also collaborates with various transmembrane receptors, such as integrins and
growth factor receptors, to activate intracellular signaling pathways that drive cell motility,
invasion, proliferation, and survival.[1][2]

In healthy tissues, UPAR expression is generally low or absent.[3] However, it is significantly
overexpressed in a wide variety of human cancers, including breast, prostate, bladder, and
glioblastoma.[1] This elevated expression is strongly correlated with cancer invasion,
metastasis, and poor patient prognosis, making uPAR an attractive biomarker and a prime
target for non-invasive molecular imaging and targeted radionuclide therapy.

Radiolabeled peptides that bind to uPAR with high affinity and specificity have emerged as
powerful tools for the in vivo visualization and quantification of uUPAR expression using nuclear
imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission
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Computed Tomography (SPECT). These imaging agents can aid in cancer diagnosis, patient
stratification for uPAR-targeted therapies, and monitoring treatment response.

The uPAR Signaling Network

UPAR lacks an intracellular domain and thus relies on interactions with co-receptors to
transduce signals. Upon binding uPA, uPAR can interact with integrins (e.g., a531), G-protein-
coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor
receptor (EGFR). This clustering activates downstream signaling cascades, including the Focal
Adhesion Kinase (FAK), Src, and Ras-MAPK pathways, which ultimately promote gene
expression associated with cell proliferation, migration, and invasion.
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Caption: uPAR signaling cascade and its interaction with transmembrane partners.
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Radiolabeled Peptides for uPAR Imaging

Peptide-based radiopharmaceuticals are advantageous due to their small size, rapid clearance
from non-target tissues, and high binding affinity. The most extensively studied peptide for
UPAR imaging is AE105, a 9-mer peptide antagonist (D-Cha-F-s-r-Y-L-W-S) derived from a
phage display library, which binds to human uPAR with high affinity.

For imaging purposes, AE105 is conjugated to a chelator, which firmly holds a radionuclide.

e Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA
(1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used macrocyclic chelators.

¢ Radionuclides:

o Copper-64 (°4Cu): A positron emitter with a relatively long half-life (12.7 hours), suitable for
imaging at later time points.

o Gallium-68 (°8Ga): A positron emitter with a short half-life (68 minutes), available from a
68Ge/%8Ga generator, making it independent of an on-site cyclotron.

o Lutetium-177 (*’7Lu): A beta and gamma emitter used for targeted radionuclide therapy
(theranostics) and SPECT imaging.

Quantitative Data on uPAR-Targeting Radiotracers

The following tables summarize key quantitative data for various uPAR-targeted radiolabeled
peptides from preclinical and clinical studies.

Table 1: Binding Affinities of uPAR-Targeting Radiotracers
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Table 2: Preclinical In Vivo Tumor Uptake of uPAR Radiotracers
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. Xenograft Tumor Uptake Time Post-
Radiotracer o . Reference
Model (%IDIg + SD) Injection (p.i.)
64Cu-DOTA- U87MG
. 10.8 +1.5 45 h
AE105 (glioblastoma)
64Cu-DOTA- U87MG
_ 59+0.7 45h
AE105 (glioblastoma)
64Cu-DOTA-
HT-29 (colon) 42+0.8 45h
AE105
64Cu-DOTA- MDA-MB-435
1.2+0.6 45h
AE105 (UPAR-neg)
68Ga-NODAGA- U87MG
_ 21+0.2 0.5h
AE105 (glioblastoma)
68Ga-DOTA- U87MG
_ 1.1+0.1 1h
AE105 (glioblastoma)

| 77Lu-uPAR-11 | HEK-UPAR | ~16 |4 h | |

Table 3: Clinical Biodistribution and Dosimetry of ®8Ga-NOTA-AE105 in Humans
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Parameter Value Unit Notes Reference
Single
Administered 154 + 59 s intravenous
Activity (range 48-208) t dose in 10
patients
Results in ~3
Effective Dose 0.015 mSv/MBq mSv for a 200
MBq dose
Fast clearance
Clearance Route Renal - from blood and
tissues
Highest Organ Kidneys, Bladder Due to urinary
mGy/MBq )
Dose Wall excretion
No adverse Well-tolerated in
Safety - )
events all patients

| Tumor Uptake | Visible | SUV | Accumulation in primary tumors and metastases | |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments involved in developing

and evaluating uPAR-targeted radiolabeled peptides.
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Caption: General workflow for the development of uPAR-targeted radiotracers.

Protocol 1: Synthesis of DOTA-AE105 Peptide

This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of the
AE105 peptide and its conjugation to the DOTA chelator.

o Peptide Synthesis:
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o The linear peptide AE105 (D-Cha-F-s-r-Y-L-W-S) is synthesized on a solid-phase resin
(e.g., Rink Amide resin) using an automated peptide synthesizer with standard Fmoc (9-
fluorenylmethyloxycarbonyl) chemistry.

o Amino acids are coupled sequentially to the growing peptide chain.

o After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed.

o DOTA Conjugation:

o The DOTA chelator (e.g., DOTA-NHS ester) is dissolved in a suitable solvent like
dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

o This solution is added to the resin-bound peptide, and the mixture is agitated for several
hours at room temperature to allow the DOTA to conjugate to the N-terminal a-amino
group of the peptide.

o Cleavage and Deprotection:

o The DOTA-peptide conjugate is cleaved from the resin, and all amino acid side-chain
protecting groups are removed simultaneously.

o This is achieved by treating the resin with a cleavage cocktail, typically containing
trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side
reactions.

o Purification and Characterization:

o The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is
washed and dried.

o The DOTA-AE105 conjugate is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o The identity and purity of the final product are confirmed by mass spectrometry (MS) and
analytical HPLC.
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Protocol 2: Radiolabeling of DOTA-AE105 with 64Cu or
68Ga

This protocol outlines the procedure for radiolabeling the DOTA-conjugated peptide.
o Reagent Preparation:

o Prepare a stock solution of DOTA-AE105 in metal-free water.

o Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-8).

o Obtain the radionuclide: *CuClz in HCI solution or ¢8GaCls eluted from a °8Ge/%8Ga

generator in HCI.

o Labeling Reaction:

[¢]

In a sterile, metal-free microcentrifuge tube, combine the DOTA-AE105 peptide solution
(typically 1-2 nmol) with the reaction buffer.

[¢]

Add the radionuclide (e.g., ~150 MBq of ¢4Cu or %8Ga) to the peptide-buffer mixture.

[¢]

The final reaction volume should be kept small (e.g., 100-200 pL).

o

Incubate the reaction mixture at an elevated temperature. For ¢4Cu, incubate at 70-95°C
for 30-60 minutes. For ¢8Ga, incubation at 95°C for 5-10 minutes is usually sufficient.

 Purification (if necessary):

o After incubation, the reaction mixture can be purified to remove any unlabeled
radionuclide. This is typically done using a C18 Sep-Pak light cartridge.

o The cartridge is pre-conditioned with ethanol and then water. The reaction mixture is
loaded, and the cartridge is washed with water to remove unbound metal.

o The final radiolabeled peptide is eluted with an ethanol/water mixture and then formulated
in sterile saline for injection.

e Quality Control:
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o The radiochemical purity (RCP) of the final product is determined using radio-TLC or
radio-HPLC. A successful labeling should yield an RCP >95%.

Protocol 3: In Vitro Cell Uptake and Internalization Assay

This assay measures the specific uptake and internalization of the radiolabeled peptide into
uPAR-expressing cancer cells.

o Cell Culture:

o Culture uPAR-positive cells (e.g., UB7MG glioblastoma) and uPAR-negative control cells
(e.g., MDA-MB-435) in appropriate media until they reach 70-90% confluence.

o Seed the cells into 24-well plates at a density of 100,000 to 200,000 cells per well and
allow them to attach overnight.

o Uptake Assay:

o On the day of the experiment, wash the cells with binding buffer (e.g., serum-free media or
PBS with 1% BSA).

o Add the radiolabeled peptide (~0.1-0.5 nM) to each well.

o For blocking (to determine non-specific binding), add a large excess (e.g., 1 pM) of non-
radiolabeled AE105 to a parallel set of wells 15 minutes prior to adding the radiotracer.

o Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
« Internalization Assay:

o To differentiate between membrane-bound and internalized radioactivity, stop the
incubation by placing the plate on ice and washing the cells with ice-cold PBS.

o Treat one set of wells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on
ice. This step strips the surface-bound radioligand. The radioactivity remaining in the cells
represents the internalized fraction.
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o The other set of wells is not treated with acid and represents total cell-associated
radioactivity.

o Measurement and Analysis:
o Lyse all cells with a lysis buffer (e.g., 1 M NaOH).
o Collect the lysate from each well and measure the radioactivity using a gamma counter.

o Calculate the percentage of uptake relative to the total added radioactivity and normalize
to the cell number or protein concentration. Specific uptake is calculated by subtracting the
non-specific (blocked) uptake from the total uptake.

Protocol 4: In Vivo Biodistribution Studies

This protocol determines the distribution of the radiotracer in a tumor-bearing animal model.
e Animal Model:
o Use immunodeficient mice (e.g., nude mice).

o Subcutaneously inoculate the mice with uPAR-positive tumor cells (e.g., 5-10 million
U87MG cells) on the shoulder or flank.

o Allow tumors to grow to a palpable size (e.g., 100-200 mma3).
o Radiotracer Injection:

o Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq in 100 pL of saline)
to each mouse via tail vein injection.

o Tissue Harvesting:

o At predetermined time points (e.g., 1, 4.5, and 22 hours post-injection), euthanize groups
of mice (n=4-5 per group).

o Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the
tumor.
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o Blot the tissues dry and weigh them.

o Radioactivity Measurement and Data Analysis:

o Measure the radioactivity in each tissue sample using a gamma counter, along with
standards prepared from the injected dose.

o Calculate the tracer uptake as the percentage of the injected dose per gram of tissue
(%ID/q).

o Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging
contrast.

Conclusion and Future Directions

Molecular imaging with radiolabeled peptides, particularly derivatives of AE105, has proven to
be a highly specific and effective method for visualizing uPAR expression in vivo. Preclinical
studies have consistently demonstrated high tumor uptake and good tumor-to-background
ratios. First-in-human clinical trials with ®4Cu-DOTA-AE105 and ¢8Ga-NOTA-AE105 have
confirmed the safety and feasibility of this approach in cancer patients, successfully identifying
primary tumors and metastases.

The future of uPAR-targeted agents is moving towards a "theranostic" paradigm, where
imaging and therapy are combined. By replacing the imaging radionuclide with a therapeutic
one, such as ’’Lu or an alpha-emitter like Actinium-225, these peptides can be used for
Peptide Receptor Radionuclide Therapy (PRRT). uPAR-PET imaging would first be used to
identify patients whose tumors express high levels of uPAR, making them ideal candidates for
uPAR-targeted PRRT. This personalized medicine approach holds great promise for improving
outcomes for patients with aggressive, metastatic cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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